molecular formula C7H11ClN2 B1460839 1-Butyl-2-chloro-1H-imidazole CAS No. 1053655-55-2

1-Butyl-2-chloro-1H-imidazole

Cat. No.: B1460839
CAS No.: 1053655-55-2
M. Wt: 158.63 g/mol
InChI Key: SLDYIIIPSRKUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-chloro-1H-imidazole is a chemical compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 . It is a yellow solid at room temperature .


Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen significant advances in recent years . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a chlorine atom .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 256.1±23.0 °C and a predicted density of 1.12±0.1 g/cm3 . Its pKa is predicted to be 4.13±0.31 .

Scientific Research Applications

Synthesis and Characterization

1-Butyl-2-chloro-1H-imidazole and its derivatives have been a focal point in various synthesis and characterization studies due to their structural uniqueness and potential biological activities. For instance, a study focused on the synthesis of medicinally significant imidazoles from N-acylated α-aminonitriles showcased the application of these compounds in generating diverse functionalized imidazoles, including 2-butyl-4-chloro-5-hydroxymethylimidazole, highlighting their versatility in chemical synthesis (Zhong et al., 2004).

Biological Activities

Several studies have investigated the biological activities of this compound derivatives, emphasizing their potential in medicinal chemistry. For example, research on 1H-1,2,3-Triazole tethered imidazole–isatin and imidazole–isatin–thiosemicarbazone conjugates revealed their antiproliferative activities against breast cancer cell lines, highlighting the importance of the chloro-substituent and alkyl chain length for activity (Kumar et al., 2018).

Antibacterial and Antifungal Applications

Imidazole derivatives have also shown promising antibacterial and antifungal properties. A synthesis of novel imidazole bearing isoxazole derivatives demonstrated significant antimicrobial activity, further establishing the chemical utility and biological relevance of these compounds (Maheta et al., 2012).

Material Science and Catalysis

In material science and catalysis, this compound derivatives have been utilized for innovative applications. A study on phosphines with 2-imidazolium and para-phenyl-2-imidazolium moieties explored their synthesis and application in two-phase catalysis, showcasing the adaptability of these compounds in catalytic processes and material development (Brauer et al., 2001).

Environmental Applications

Moreover, the capability of certain 1-butyl imidazole derivatives to capture CO2 has been investigated, presenting a task-specific ionic liquid that reacts reversibly with CO2, sequestering the gas as a carbamate salt. This study underscores the potential environmental applications of imidazole derivatives in addressing climate change and air pollution (Bates et al., 2002).

Safety and Hazards

This compound may form combustible dust concentrations in air. It is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Imidazole derivatives show a broad range of biological activities and have become an important synthon in the development of new drugs . Therefore, the future directions of 1-Butyl-2-chloro-1H-imidazole could include further exploration of its potential applications in drug development .

Mechanism of Action

Target of Action

1-Butyl-2-chloro-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of applications . Imidazoles generally inhibit the enzyme cytochrome P450 14α-demethylase , which plays a crucial role in the biosynthesis of sterols in fungi.

Mode of Action

The primary mode of action of this compound involves the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme is responsible for the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to changes in the fungal cell membrane lipid composition .

Biochemical Pathways

The inhibition of cytochrome P450 14α-demethylase by this compound leads to a decrease in ergosterol synthesis and an accumulation of 14α-methyl sterols . This alters the cell membrane’s permeability and fluidity, affecting the function of membrane-bound enzymes and disrupting active transport mechanisms . The disruption of these biochemical pathways ultimately results in the growth inhibition of the fungal cell .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can vary widely depending on their chemical structure and formulation .

Result of Action

The result of this compound’s action is the disruption of fungal cell growth . By inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, this compound alters the cell’s permeability and disrupts its normal functions . This leads to the inhibition of fungal cell growth and proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and efficacy . .

Biochemical Analysis

Biochemical Properties

1-Butyl-2-chloro-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as an N-coordinated ligand, forming complexes with metal ions, which can influence the activity of metalloenzymes . Additionally, this compound has been shown to inhibit the enzyme cytochrome P450 14α-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to osmotic imbalance and growth inhibition of fungal cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting cytochrome P450 14α-demethylase, this compound disrupts the synthesis of ergosterol, leading to altered cell membrane composition and permeability . This disruption affects cell signaling pathways that rely on membrane-bound receptors and enzymes, ultimately impacting gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition and binding interactions with biomolecules. The compound binds to the active site of cytochrome P450 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This binding interaction inhibits the enzyme’s activity, leading to a buildup of lanosterol and a deficiency of ergosterol in the cell membrane . The resulting changes in membrane composition affect various cellular functions, including nutrient transport, signal transduction, and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cytochrome P450 14α-demethylase, leading to persistent alterations in cell membrane composition and function . In vivo studies have also indicated that the compound’s effects on cellular function are maintained over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytochrome P450 14α-demethylase without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of sterols, particularly ergosterol. The compound interacts with cytochrome P450 14α-demethylase, inhibiting its activity and disrupting the conversion of lanosterol to ergosterol . This inhibition affects the overall metabolic flux within the cell, leading to an accumulation of lanosterol and a decrease in ergosterol levels . The altered metabolite levels can impact various cellular processes, including membrane synthesis, signal transduction, and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can interact with intracellular targets . Additionally, this compound may be transported by specific carrier proteins that facilitate its movement within the cell . The distribution of the compound within tissues is influenced by its binding affinity to various biomolecules, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 14α-demethylase is found . This localization allows this compound to effectively inhibit the enzyme and disrupt sterol biosynthesis . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .

Properties

IUPAC Name

1-butyl-2-chloroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-2-3-5-10-6-4-9-7(10)8/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDYIIIPSRKUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653274
Record name 1-Butyl-2-chloro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-55-2
Record name 1-Butyl-2-chloro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-2-chloro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-2-chloro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-Butyl-2-chloro-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-Butyl-2-chloro-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1-Butyl-2-chloro-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-Butyl-2-chloro-1H-imidazole
Reactant of Route 6
Reactant of Route 6
1-Butyl-2-chloro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.